molecular formula C15H10O4S B1587570 [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid CAS No. 84434-05-9

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid

Cat. No. B1587570
Key on ui cas rn: 84434-05-9
M. Wt: 286.3 g/mol
InChI Key: LJUKODJASZSKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354957B2

Procedure details

24 g sodium hydroxide was refluxed in 400 ml tetrahydrofuran for five minutes. 22.8 g (0.1 mols) 2-hydroxythioxanthone was added and reflux was continued for 1 hour, during which time the colour changed to bright red, indicating the formation of the sodium salt of 2-hydroxythioxanthone. 35.1 g (0.21 mols) of ethyl bromoacetate was added and reflux was continued for three hours. After cooling to room temperature, 400 ml of deionised water was added, with stirring, and the tetrahydrofuran was distilled out to yield a clear red solution. Reflux was continued for a further 2 hours in order to hydrolyse all the ester intermediate. The solution was then cooled to 50° C., and 400 ml 1.0 M hydrochloric acid was added, with stirring, causing the solid product to precipitate out. After refluxing for a further five minutes to be sure that all the sodium salt was converted to free acid, the solution was cooled to room temperature and stirred for two hours before filtering off the solid, washing with 400 ml deionised water and drying in a vacuum oven at 80° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35.1 g
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
reactant
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=1.[Na].Br[CH2:21][C:22]([O:24]CC)=[O:23].Cl>O1CCCC1.O>[C:22]([CH2:21][O:3][C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=1)([OH:24])=[O:23] |f:0.1,^1:18|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Five
Name
Quantity
35.1 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Six
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WAIT
Type
WAIT
Details
was continued for three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran was distilled out
CUSTOM
Type
CUSTOM
Details
to yield a clear red solution
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
WAIT
Type
WAIT
Details
was continued for a further 2 hours in order
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 50° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to precipitate out
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for a further five minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
before filtering off the solid
WASH
Type
WASH
Details
washing with 400 ml
CUSTOM
Type
CUSTOM
Details
drying in a vacuum oven at 80° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(O)COC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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